5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

Kinase Inhibitor Scaffold Hopping SAR

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is a privileged kinase inhibitor scaffold with an orthogonal [4,3-b] regioisomeric core that distinguishes it from common [3,4-b] analogs. The C3-iodo group enables chemoselective Suzuki and Sonogashira cross-coupling for rapid library diversification, while the C5-cyclopropyl substituent improves metabolic stability and modulates cLogP—properties not replicable with des-iodo or 5-methyl variants. Ideal for SAR exploration targeting TBK1, ALK5, and PDE1. Do not substitute with [3,4-b] isomers or des-iodo analogs—doing so fundamentally alters target binding and ADME profiles.

Molecular Formula C9H8IN3
Molecular Weight 285.08 g/mol
Cat. No. B13056534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine
Molecular FormulaC9H8IN3
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(NN=C3C=C2)I
InChIInChI=1S/C9H8IN3/c10-9-8-7(12-13-9)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)
InChIKeyNXWCAOXMGHTXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine: A Distinctive Bicyclic Building Block for Kinase-Focused Medicinal Chemistry


5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound from the pyrazolo[4,3-b]pyridine family, characterized by a pyrazole ring fused to a pyridine ring with a cyclopropyl group at the 5-position and an iodine atom at the 3-position . This scaffold is a privileged structure in drug discovery, particularly for the development of kinase inhibitors targeting enzymes such as TBK1, ALK5, and PDE1 [1]. Its defining features—the regioisomeric [4,3-b] fusion, a reactive C3-iodo handle, and a metabolically stable C5-cyclopropyl group—collectively differentiate it from more common analogs like the [3,4-b] series or simpler des-cyclopropyl/des-iodo variants, making it a valuable, orthogonal vector for SAR exploration .

Why 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine Cannot Be Substituted with Closely Related Pyrazolopyridine Analogs


Generic substitution with seemingly similar pyrazolopyridines is not scientifically valid due to the compound's unique combination of structural features. First, the pyrazolo[4,3-b]pyridine core is regioisomeric to the more common pyrazolo[3,4-b]pyridine, leading to distinct electronic distribution, hydrogen-bonding patterns, and target binding conformations [1] . Second, the iodine at the C3-position is a critical vector for chemoselective cross-coupling (e.g., Suzuki, Sonogashira) that enables specific SAR exploration not possible with des-iodo analogs . Finally, the cyclopropyl group at C5 enhances metabolic stability and modulates lipophilicity (cLogP) and conformational constraint in ways that simple alkyl or aryl substituents cannot replicate . Substituting this compound with a [3,4-b] isomer, a des-iodo variant, or a 5-methyl analog would fundamentally alter the molecule's reactivity, physicochemical properties, and biological profile.

Quantitative Differentiation: 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine vs. Key Analogs


Core Scaffold Regiochemistry: [4,3-b] vs. [3,4-b] Fusion Differentiates Binding Mode and Kinase Selectivity Profile

The pyrazolo[4,3-b]pyridine core is regioisomeric to the more widely studied pyrazolo[3,4-b]pyridine scaffold. This difference in nitrogen positioning alters the vector of key hydrogen bond interactions with the kinase hinge region. Data from a scaffold morphing study on ALK5 inhibitors showed that switching from a related scaffold to a pyrazolo[4,3-b]pyridine core resulted in a series with significantly improved ADME properties, including a reduction in high in vitro clearance observed in rat and human microsomes [1]. While specific IC50 values for the target compound are not publicly available, this class-level evidence demonstrates that the [4,3-b] scaffold offers a distinct pharmacological profile compared to its [3,4-b] isomer [2].

Kinase Inhibitor Scaffold Hopping SAR

Physicochemical Differentiation: Impact of C5-Cyclopropyl on Lipophilicity vs. 5-H or 5-Methyl Analogs

The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to fine-tune lipophilicity (cLogP), improve metabolic stability, and introduce conformational constraint . While experimental cLogP data for 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is not publicly reported, the principle is validated across numerous drug discovery campaigns. The cyclopropyl moiety typically provides a beneficial balance compared to a simple hydrogen or methyl group at the C5-position, often leading to a moderate increase in lipophilicity that can enhance membrane permeability without the high metabolic clearance associated with larger alkyl groups . This makes the compound a more 'drug-like' starting point for lead optimization compared to a des-cyclopropyl analog.

Lipophilicity Drug Metabolism PK/PD

Synthetic Utility: The C3-Iodo Group as a Superior Cross-Coupling Handle Compared to C3-Bromo or C3-Chloro Analogs

The presence of the iodine atom at the C3-position of the pyrazolo[4,3-b]pyridine core provides a highly reactive and versatile handle for chemoselective functionalization via palladium-catalyzed cross-coupling reactions . The C-I bond is significantly more reactive than the corresponding C-Br or C-Cl bonds in oxidative addition, enabling milder reaction conditions and higher yields in transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This is a well-established principle in organic synthesis . While the specific compound's reactivity data is not published, the general superiority of iodoarenes over bromo- or chloroarenes in these key transformations makes this compound a more efficient and versatile building block for late-stage diversification.

Cross-Coupling Suzuki Reaction Sonogashira Reaction

Recommended Research and Industrial Applications for 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine


Scaffold-Hopping in Kinase Inhibitor Programs Targeting TBK1 or ALK5

Given the demonstrated success of the pyrazolo[4,3-b]pyridine scaffold in generating potent ALK5 and TBK1 inhibitors with improved ADME properties over earlier leads, this compound is an ideal starting point for medicinal chemistry teams seeking to explore a novel region of chemical space within these established kinase targets . Its unique C3-iodo and C5-cyclopropyl substitution pattern offers a distinct vector for SAR exploration that is orthogonal to more common [3,4-b] analogs.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C3-iodo group is a premier functional handle for chemoselective derivatization . This compound is highly suitable for use in parallel synthesis or library generation efforts where a common pyrazolo[4,3-b]pyridine core can be rapidly diversified at the C3-position using Suzuki, Sonogashira, or other cross-coupling reactions . Its utility in this context is superior to that of the corresponding C3-bromo or C3-chloro analogs due to the higher reactivity of the C-I bond .

Investigating the Impact of C5-Cyclopropyl on Lipophilicity and Metabolic Stability

As a key intermediate, this compound can be used to synthesize a matched-pair series of final drug candidates (e.g., with varying C3-substituents) to directly quantify the impact of the C5-cyclopropyl group on key drug-like properties such as logD, metabolic stability in microsomes, and plasma protein binding . This information is critical for optimizing the pharmacokinetic profile of a lead series.

Development of PDE1 Inhibitors for CNS Disorders

The pyrazolo[4,3-b]pyridine scaffold is a core structural element in several patented PDE1 inhibitor series intended for the treatment of neurodegenerative and psychiatric disorders . This compound, with its reactive C3-iodo handle, serves as a versatile intermediate for synthesizing and evaluating novel PDE1 inhibitors as part of a CNS drug discovery program .

Quote Request

Request a Quote for 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.